

Application Notes and Protocols: DNA Fragmentation Analysis in Fungi Treated with Macrocarpal C

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Compound of Interest

Compound Name: Macrocarpal C

Cat. No.: B15590007

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Audience: Researchers, scientists, and drug development professionals.

Topic: Analysis of DNA fragmentation in fungal cells following treatment with Macrocarpal C, a natural antifungal compound.

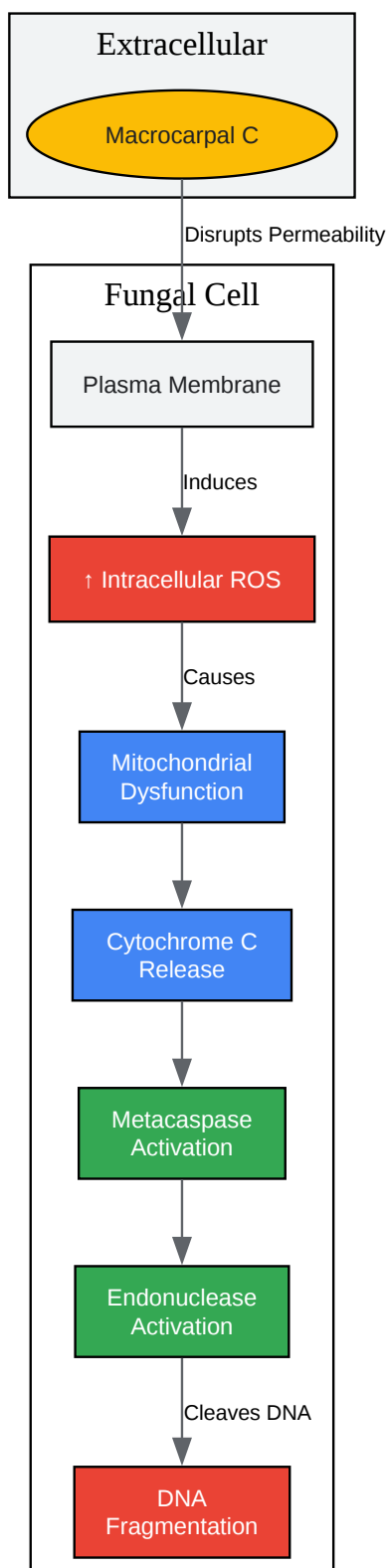
Introduction

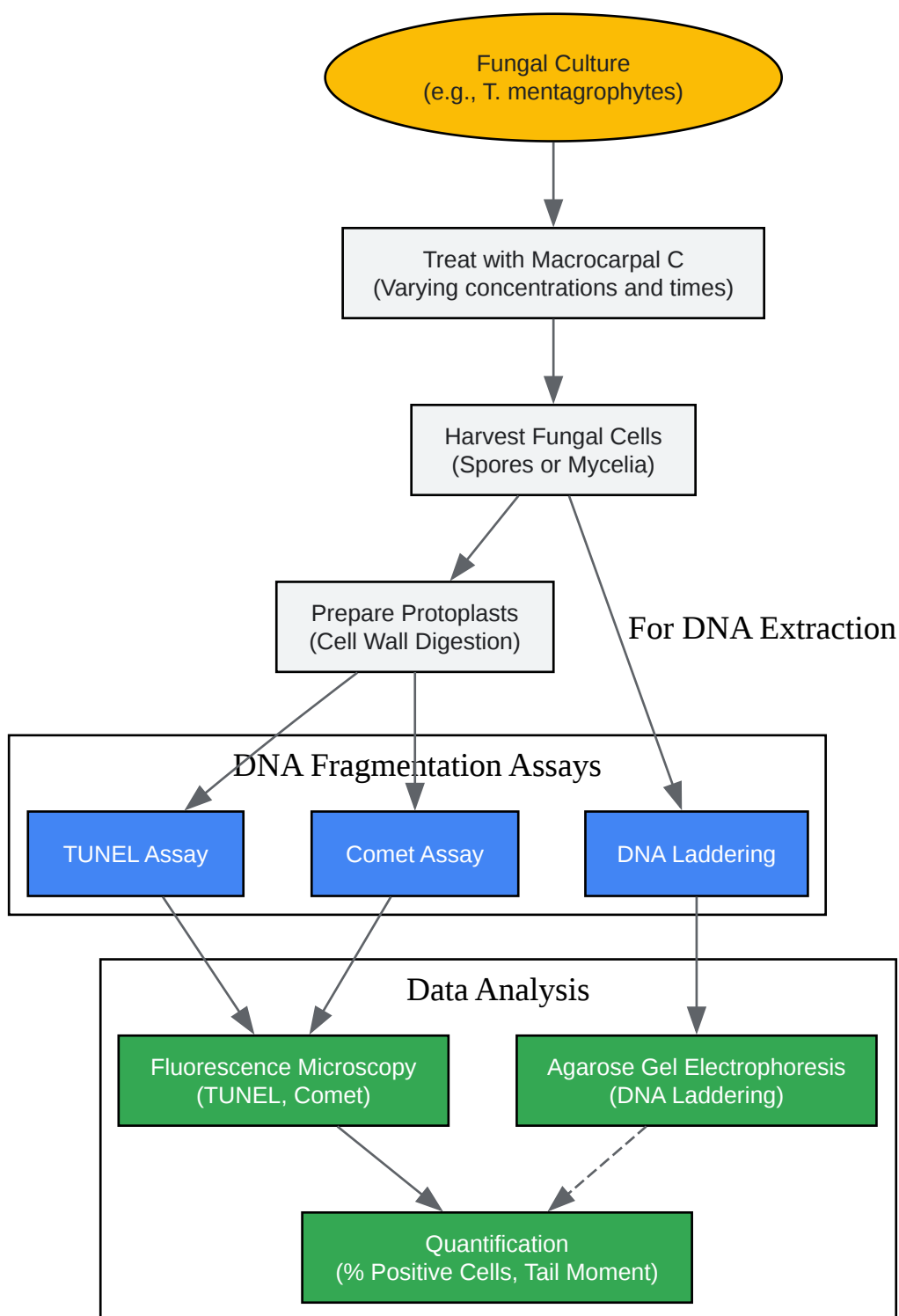
Macrocarpal C, a phloroglucinol-terpene adduct isolated from *Eucalyptus globulus*, has demonstrated significant antifungal activity. Its mechanism of action against dermatophytes, such as *Trichophyton mentagrophytes*, involves multiple cellular effects, including increased plasma membrane permeability and the induction of intracellular Reactive Oxygen Species (ROS).^{[1][2]} A critical downstream consequence of these events is the induction of apoptosis, a form of programmed cell death, which is characterized by distinct morphological and biochemical hallmarks, including DNA fragmentation.^{[1][2]}

These application notes provide detailed protocols for the qualitative and quantitative analysis of DNA fragmentation in fungi treated with Macrocarpal C. The described methods are essential for elucidating the apoptotic mechanism of action of novel antifungal agents.

Proposed Signaling Pathway for Macrocarpal C-Induced Apoptosis

Treatment of fungal cells with Macrocarpal C leads to an increase in intracellular ROS.[1][2][3] This oxidative stress is a known trigger for apoptosis in fungi.[4][5] The excess ROS can lead to mitochondrial dysfunction, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6] This event initiates a cascade involving metacaspases (fungal analogues of caspases), which ultimately activates endonucleases that cleave genomic DNA, leading to the characteristic fragmentation observed in apoptosis.[6]





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